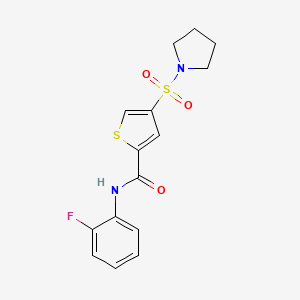

![molecular formula C19H17N5O B5546283 1-苯甲基-N-(2-甲氧基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺](/img/structure/B5546283.png)

1-苯甲基-N-(2-甲氧基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been used in the development of new therapies .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic protocols . The exact synthesis process for “1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is not specified in the available resources.科学研究应用

- Researchers have explored indole derivatives for their antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Antiviral Activity

作用机制

Target of Action

The compound 1-Benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CBKinase1_001119, primarily targets protein kinases . Protein kinases are crucial enzymes that regulate cell cycles and transcriptions . They play a significant role in intracellular signaling pathways, controlling growth and survival .

Mode of Action

This compound acts as an inhibitor of these protein kinases . It competes with ATP, binding to the active site of the kinase, thereby preventing the phosphorylation process that is essential for the kinase’s function . This interaction results in the inhibition of the kinase’s activity, leading to changes in the cell cycle and transcription processes .

Biochemical Pathways

The inhibition of protein kinases by this compound affects several biochemical pathways. For instance, it impacts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival . By inhibiting protein kinases, the compound disrupts the normal functioning of these pathways, leading to potential therapeutic effects .

Pharmacokinetics

The compound’s lipophilicity allows it to easily diffuse into cells , enhancing its bioavailability and effectiveness.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation and survival pathways . This can lead to the suppression of tumor growth in cancerous cells . The compound has shown promising results in in vitro tests, exhibiting potent inhibitory activity against its target kinases .

属性

IUPAC Name |

1-benzyl-N-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-25-17-10-6-5-9-16(17)23-18-15-11-22-24(19(15)21-13-20-18)12-14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAUMRGQFRYSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

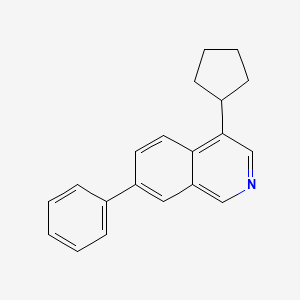

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

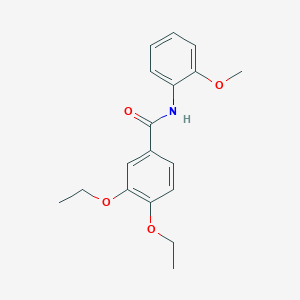

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

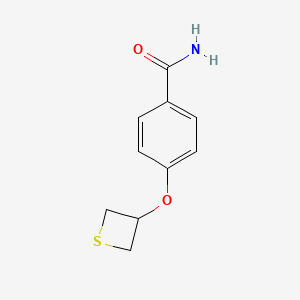

![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)